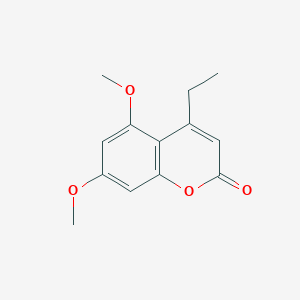

4-Ethyl-5,7-dimethoxychromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-5,7-dimethoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-4-8-5-12(14)17-11-7-9(15-2)6-10(16-3)13(8)11/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICCABKMDKACLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=C1C(=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359588 | |

| Record name | 4-ethyl-5,7-dimethoxychromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64231-06-7 | |

| Record name | 4-ethyl-5,7-dimethoxychromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies

Distribution of Chromen-2-one Derivatives in Natural Sources (e.g., Plants, Fungi)

Chromen-2-one derivatives are widespread throughout the plant kingdom, having been identified in over 150 plant species across approximately 30 families. nih.gov They are found in various parts of the plant, including the roots, stems, leaves, flowers, seeds, and fruits. researchgate.net The concentration and specific type of coumarin (B35378) can vary depending on the plant species, the part of the plant, and even environmental factors and seasonal changes. researchgate.net

Some of the most well-known plant families rich in coumarins include:

Apiaceae (or Umbelliferae): Species such as Prangos Lindl., Ferula L., and Heracleum L. are known to have significant coumarin content. nih.gov

Fabaceae (or Leguminosae): The Tonka bean (Coumarouna odorata), from which the name "coumarin" originates, contains high concentrations of the parent compound. nih.gov Sweet clover (genus Melilotus) is another notable source. nih.gov

Rutaceae: Many citrus species and other plants in this family, like the medicinal plant Ruta chalepensis L., produce a variety of coumarins. nih.gov

Asteraceae, Caprifoliaceae, Clusiaceae, Guttiferae, Nyctaginaceae, and Oleaceae are other families where coumarins are frequently found. nih.goviau.ir

Beyond the plant kingdom, chromen-2-one derivatives are also produced by microorganisms, particularly fungi. nih.gov In fact, a significant portion of the over 1300 known coumarins have been identified from bacterial and fungal sources. nih.gov Fungi, including endophytic fungi that live within plants, have been found to be a prolific source of novel and pharmaceutically important coumarin derivatives. nih.gov For instance, scopoletin (B1681571) and umbelliferone (B1683723) have been isolated from the mangrove endophytic fungus Penicillium sp. Z.H. 16. nih.gov

Table 1: Examples of Natural Sources of Chromen-2-one Derivatives

| Natural Source | Family/Class | Common Derivatives Found |

|---|---|---|

| Tonka Bean (Dipteryx odorata) | Fabaceae | Coumarin |

| Sweet Clover (Melilotus sp.) | Fabaceae | Coumarin |

| Cassia Cinnamon (Cinnamomum cassia) | Lauraceae | Coumarin |

| Vanilla Grass (Anthoxanthum odoratum) | Poaceae | Coumarin |

| Ruta chalepensis | Rutaceae | Chalepin, Chalepensin |

| Penicillium sp. | Fungi | Scopoletin, Umbelliferone |

| Aquilaria and Gyrinops species | Thymelaeaceae | 2-(2-phenylethyl)chromones |

Isolation Techniques for Natural Chromen-2-one Compounds

The isolation of chromen-2-one derivatives from their natural sources is a multi-step process that begins with extraction, followed by purification and characterization. rroij.com

The initial step is typically extraction , where the plant or microbial material is treated with a solvent to dissolve the target compounds. rroij.com The choice of solvent is crucial and depends on the polarity of the desired coumarins. Common solvents used for the extraction of coumarins include ethanol, methanol, chloroform, benzene (B151609), and petroleum ether. researchgate.net Modern extraction techniques such as ultrasound-assisted extraction and microwave-assisted extraction are also employed to improve efficiency. rroij.com

Following extraction, the crude extract contains a mixture of compounds. Therefore, purification is necessary to isolate the individual chromen-2-one derivatives. rroij.com Chromatography is the most widely used technique for this purpose. rroij.com A general workflow for isolation may include:

Preliminary Fractionation: The crude extract is often first fractionated based on solubility in different solvents to separate compounds into broad polarity classes. natpro.com.vn

Column Chromatography: This is a fundamental preparative technique where the extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. hilarispublisher.com Different compounds travel through the column at different rates depending on their affinity for the stationary phase and the mobile phase (solvent), allowing for their separation. hilarispublisher.com

High-Performance Liquid Chromatography (HPLC): For further purification and to obtain highly pure compounds, HPLC is often used. hilarispublisher.com It offers higher resolution and sensitivity compared to standard column chromatography. hilarispublisher.com Reversed-phase HPLC, where the stationary phase is nonpolar (like C18) and the mobile phase is a polar solvent mixture (e.g., methanol-water), is commonly applied for the separation of water-soluble compounds. natpro.com.vn

Other Chromatographic Techniques: Depending on the specific properties of the coumarins, other methods like Thin-Layer Chromatography (TLC) for monitoring the separation, and Gas Chromatography (GC) for volatile derivatives, may be utilized. rroij.comresearchgate.net

Once a pure compound is isolated, its structure is determined using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. rroij.com

Synthetic Strategies and Chemical Methodologies

Overview of Classic and Modern Chromen-2-one Core Synthesis

The fundamental architecture of the chromen-2-one core can be assembled through several named reactions, each with distinct advantages and substrate scopes.

Developed by William Henry Perkin in 1868, the Perkin reaction is a classic method for synthesizing α,β-unsaturated aromatic acids. wikipedia.orgbyjus.com In the context of coumarin (B35378) synthesis, it involves the aldol (B89426) condensation of a salicylaldehyde (B1680747) with a carboxylic acid anhydride (B1165640) in the presence of an alkali salt of the acid, which acts as a base catalyst. wikipedia.orgchegg.com The reaction proceeds through the formation of an intermediate which, upon intramolecular cyclization and dehydration, yields the coumarin ring. byjus.com While historically significant for the synthesis of coumarin itself using acetic anhydride, its application to more complex or substituted derivatives can be limited. sathyabama.ac.intandfonline.com

Table 1: Examples of the Perkin Reaction for Coumarin Synthesis

| Aromatic Aldehyde | Acid Anhydride | Base Catalyst | Product |

|---|---|---|---|

| Salicylaldehyde | Acetic Anhydride | Sodium Acetate (B1210297) | Coumarin |

| Salicylaldehyde | Propionic Anhydride | Potassium Carbonate | 3-Methyl-2H-chromen-2-one |

This table illustrates general applications of the Perkin reaction.

The von Pechmann condensation, discovered by Hans von Pechmann, is arguably the most common and versatile method for preparing coumarin derivatives. sathyabama.ac.inwikipedia.org This reaction involves the condensation of a phenol (B47542) with a β-ketoester or a carboxylic acid containing a β-carbonyl group under acidic conditions. wikipedia.org The mechanism typically begins with a transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic attack (a Friedel-Crafts type acylation) on the activated aromatic ring, and finally, a dehydration step to form the lactone ring. wikipedia.org The reaction's utility stems from the wide availability of substituted phenols and β-ketoesters, allowing for diverse substitution patterns on the final coumarin product. researchgate.netresearchgate.net Various acid catalysts can be employed, ranging from strong mineral acids like sulfuric acid to Lewis acids and solid acid catalysts for greener protocols. researchgate.netmdpi.com

Table 2: Representative von Pechmann Condensation Reactions

| Phenol | β-Ketoester | Catalyst | Product |

|---|---|---|---|

| Resorcinol | Ethyl Acetoacetate (B1235776) | Sulfuric Acid | 7-Hydroxy-4-methylcoumarin |

| m-Methoxyphenol | Ethyl Acetoacetate | InCl₃ | 7-Methoxy-4-methyl-2H-chromen-2-one mdpi.com |

This table provides examples of the versatile von Pechmann condensation.

Named after Emil Knoevenagel, this condensation reaction involves a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by dehydration. wikipedia.orgpurechemistry.orgnumberanalytics.com For coumarin synthesis, a common pathway involves the reaction of an o-hydroxybenzaldehyde (like salicylaldehyde) with an active methylene compound such as diethyl malonate, ethyl acetoacetate, or malonic acid, typically catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). wikipedia.orgnumberanalytics.com The Doebner modification uses pyridine as a solvent and is particularly effective when one of the activating groups on the methylene component is a carboxylic acid, which often leads to subsequent decarboxylation. wikipedia.org This method provides a powerful route to 3-substituted coumarins. researchgate.netepa.gov

Table 3: Knoevenagel Condensation for Coumarin Derivatives

| Carbonyl Compound | Active Methylene Compound | Catalyst/Conditions | Key Intermediate/Product |

|---|---|---|---|

| 2-Methoxybenzaldehyde | Thiobarbituric Acid | Piperidine/Ethanol | Conjugated Enone wikipedia.org |

| Salicylaldehyde | Malonic Acid | Pyridine/Piperidine | Coumarin-3-carboxylic acid |

This table showcases the application of Knoevenagel condensation in heterocyclic synthesis.

Modern synthetic chemistry has introduced powerful palladium-catalyzed methods for constructing the chromen-2-one skeleton. These approaches offer high efficiency and functional group tolerance. One such method is the Heck lactonization, a variation of the Heck reaction. Palladium-catalyzed intramolecular cyclizations of suitable precursors, such as aryl propargyl ethers, can yield 2H-chromenes. msu.edu Another significant palladium-catalyzed approach is the carbonylation of halo alcohols, which can be adapted to form lactones, including the coumarin ring system. acs.org These reactions typically start with a palladium(II) salt, which is reduced in situ to the active palladium(0) catalyst that enters the catalytic cycle. youtube.com

The synthesis of chiral, enantioenriched coumarin derivatives is a significant area of research. Catalytic asymmetric conjugate addition (or Michael addition) is a key strategy to achieve this. rsc.org In this approach, a nucleophile, such as a 4-hydroxycoumarin, adds to an α,β-unsaturated compound in the presence of a chiral catalyst. nih.gov These catalysts can be chiral organocatalysts (like prolinol derivatives or thioureas) or chiral metal complexes. rsc.orgnih.govacs.org This methodology allows for the creation of complex coumarin-containing structures with high levels of stereocontrol, yielding products with excellent enantiomeric excess (ee). rsc.org

Table 4: Asymmetric Synthesis of Coumarin Derivatives

| Nucleophile | Electrophile | Catalyst Type | Enantiomeric Excess (ee) |

|---|---|---|---|

| 4-Hydroxycoumarin | α,β-Unsaturated Ketone | Chiral Primary Amino Amide | Excellent nih.gov |

| 3-Cyano-4-methylcoumarin | Unsaturated Ketone | Chiral Rhodium Complex | 84–99% rsc.org |

This table highlights modern methods for producing chiral coumarins.

Targeted Synthetic Routes for 4-Ethyl-5,7-dimethoxychromen-2-one

While a specific, dedicated publication detailing the synthesis of this compound is not prominently available, its synthesis can be confidently proposed via the highly reliable von Pechmann condensation. This method is ideally suited for constructing the target molecule due to its predictable regioselectivity and the commercial availability of the required precursors.

The logical starting materials for this synthesis are 3,5-dimethoxyphenol (B141022) and an ethyl-substituted β-ketoester, specifically ethyl 3-oxopentanoate (B1256331) (also known as ethyl propionylacetate). The reaction would proceed under acidic catalysis. The electron-donating nature of the two methoxy (B1213986) groups on the phenol ring strongly activates the positions ortho and para to the hydroxyl group for electrophilic substitution. The condensation with ethyl 3-oxopentanoate would lead directly to the desired 4-ethyl substitution pattern on the chromen-2-one core.

Table 5: Proposed Synthesis of this compound via von Pechmann Condensation

| Phenol Reactant | β-Ketoester Reactant | Proposed Catalyst | Expected Product |

|---|

The synthesis of related compounds, such as 5,7-dimethoxy-4-methylcoumarin, is well-documented and follows this exact logic, using ethyl acetoacetate instead of ethyl 3-oxopentanoate. nih.gov This precedent strongly supports the viability of the proposed route for the 4-ethyl analogue.

Synthesis from Precursors with Established Ring Systems

While the de novo synthesis of the coumarin ring is most common for this specific compound, it is chemically feasible to generate substituted coumarins from precursors that already contain the chromen-2-one core. This strategy involves the chemical modification of a more readily available, naturally occurring, or synthetically accessible coumarin.

A representative example of this approach is the synthesis of 6,7-dihydroxy-5,8-dimethoxy-2H-chromen-2-one (a derivative of esculetin) from the natural coumarin sabandin. ias.ac.inresearchgate.net This multi-step process begins with sabandin, which already possesses the fundamental coumarin skeleton. The synthesis involves the selective cleavage of a methylenedioxy bridge present in the precursor, followed by hydrolysis to yield the target dihydroxy compound. researchgate.net This highlights how a complex coumarin can be accessed by performing targeted reactions on specific functional groups of a pre-existing, but differently substituted, chromen-2-one scaffold.

Introduction of Ethyl and Methoxy Substituents

The most direct and widely utilized method for synthesizing 4-substituted-5,7-dimethoxycoumarins is the Pechmann condensation. nih.govsciensage.info This reaction constructs the heterocyclic ring in a single step from simple, readily available starting materials.

For the target compound, this compound, the Pechmann condensation involves the acid-catalyzed reaction between 3,5-dimethoxyphenol and an ethyl-substituted β-ketoester, specifically ethyl 2-ethylacetoacetate. nih.govbu.eduquizlet.com In this synthesis:

The 5,7-dimethoxy substitution pattern is provided by the phenol precursor, 3,5-dimethoxyphenol.

The 4-ethyl substituent is introduced by the β-ketoester precursor, ethyl 2-ethylacetoacetate.

The reaction mechanism involves an initial transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation) and subsequent dehydration to form the final chromen-2-one ring. bu.eduquizlet.com A variety of acid catalysts can be employed to promote this condensation, ranging from traditional Brønsted acids like H₂SO₄ to Lewis acids and modern solid acid catalysts, which offer advantages in terms of handling, reaction conditions, and reusability. nih.govnih.gov

| Catalyst | Substrates | Conditions | Yield | Reference |

|---|---|---|---|---|

| Concentrated H₂SO₄ | Resorcinol + Ethyl acetoacetate | 90 °C, 1 hour | Not specified | bu.edu |

| SnCl₂·2H₂O (10 mol%) | Substituted Phenols + Ethyl acetoacetate | Ethanol, 80 °C | 60-84% | researchgate.net |

| Zn₀.₉₂₅Ti₀.₀₇₅O (10 mol%) | Phloroglucinol (B13840) + Ethyl acetoacetate | Solvent-free, 110 °C | 88% | nih.govnih.gov |

| Sulfonated Carbon-Coated Magnetic Nanoparticles | Substituted Phenols + β-ketoesters | Solvent-free | Excellent | nih.gov |

Chemoselective Transformations and Functionalization of the Chromen-2-one Scaffold

The this compound molecule serves as a versatile scaffold for further chemical modification, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Reactions at the C-4 Position

The ethyl group at the C-4 position is a key site for functionalization. While direct modification of the C-4 ethyl group is less common than its introduction during ring synthesis, the benzylic nature of the α-carbon of the ethyl group makes it susceptible to certain reactions. Radical halogenation, for instance, can introduce a halide, which can then serve as a leaving group for subsequent nucleophilic substitution reactions. This is exemplified by the synthesis of 4-bromomethylcoumarin derivatives, which are valuable intermediates. nih.gov By analogy, the ethyl group could be selectively halogenated at the benzylic position to create a reactive handle for further derivatization.

Modification of Methoxy Groups

The two methoxy groups at the C-5 and C-7 positions are significant sites for chemical modification. A common and important transformation is their demethylation to yield the corresponding dihydroxycoumarin, 5,7-dihydroxy-4-ethylchromen-2-one. This cleavage of the aryl methyl ether bonds is typically achieved using strong Lewis acids, with boron tribromide (BBr₃) in an inert solvent like dichloromethane (B109758) being a standard and effective reagent. Alternatively, strong protic acids such as hydrobromic acid (HBr) can be used. The resulting hydroxyl groups can then be used for further reactions, such as alkylation or esterification, to introduce different functionalities onto the coumarin core.

Heterocyclic Annulation and Linker Chemistry

The chromen-2-one scaffold is a valuable platform for building more complex heterocyclic systems through annulation reactions, where a new ring is fused onto the existing framework. Radical-induced cascade annulation reactions have emerged as a powerful strategy for constructing fused polycyclic systems from chromene and chromone (B188151) precursors. nih.govnih.gov

Furthermore, the coumarin nucleus can be functionalized to act as a linker for connecting to other molecules, a strategy of significant interest in medicinal chemistry and materials science. For example, functionalized 4-methylcoumarins have been designed as bioconjugation agents. A 4-bromomethylcoumarin derivative bearing a terminal alkyne was used to selectively label biomolecules via "click chemistry". nih.gov Similarly, a functionalized this compound could be converted into a reactive intermediate (e.g., 4-(1-bromoethyl)-5,7-dimethoxychromen-2-one) to serve as a linker. Additionally, other positions on the coumarin ring, such as C-7, can be modified to link to other heterocyclic systems, as demonstrated by the alkylation of 7-mercapto-4-methylcoumarin (B161817) to attach a thiadiazole moiety. researchgate.net

Biosynthetic Pathways and Precursors

Hypothetical Biosynthetic Routes to 4-Ethyl-5,7-dimethoxychromen-2-one

No specific biosynthetic pathway for this compound has been documented. However, based on its chemical structure and established biochemical principles, a plausible route can be hypothesized. The presence of the C4-ethyl group strongly suggests a biosynthesis rooted in the polyketide (acetate) pathway rather than the more common phenylpropanoid pathway.

A hypothetical pathway would likely involve a type III polyketide synthase (PKS). This route can be broken down into several key stages:

Chain Initiation: The biosynthesis would commence with a specific starter unit, butyryl-CoA, which would provide the four carbons necessary to form the ethyl group at the C4 position and the C3 carbon of the pyrone ring.

Polyketide Chain Elongation: The PKS enzyme would then catalyze three successive decarboxylative condensations of the butyryl-CoA starter unit with three molecules of malonyl-CoA (the extender unit). This iterative process would form a linear heptaketide intermediate.

Cyclization and Aromatization: The heptaketide chain would be folded into a specific conformation within the PKS active site, facilitating an intramolecular C-alkylation (Claisen-type) cyclization to form the aromatic ring. This would be followed by an aldol (B89426) condensation and subsequent dehydration/enolization to yield a phloroglucinol (B13840) derivative, specifically 5,7-dihydroxy-4-ethyl-2H-chromen-2-one.

Tailoring Modifications: The final steps involve tailoring enzymes that modify the coumarin (B35378) core. Two distinct O-methylation reactions, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), would occur at the C5 and C7 hydroxyl groups to yield the final product, this compound.

This proposed polyketide-based pathway provides a logical and biochemically sound explanation for the formation of the 4-ethyl substitution pattern observed in the target molecule, which is difficult to rationalize via the standard phenylpropanoid pathway.

| Hypothetical Step | Precursor(s) | Intermediate/Product | Enzyme Type (Hypothesized) |

| 1. Chain Initiation | Butyryl-CoA | Butyryl-PKS complex | Type III Polyketide Synthase (PKS) |

| 2. Chain Elongation | Malonyl-CoA (3 molecules) | Linear Heptaketide Intermediate | Type III Polyketide Synthase (PKS) |

| 3. Cyclization/Aromatization | Linear Heptaketide Intermediate | 5,7-dihydroxy-4-ethyl-2H-chromen-2-one | Type III Polyketide Synthase (PKS) |

| 4. First Methylation | 5,7-dihydroxy-4-ethyl-2H-chromen-2-one, SAM | 5-hydroxy-4-ethyl-7-methoxychromen-2-one (or 7-hydroxy isomer) | O-methyltransferase (OMT) |

| 5. Second Methylation | 5-hydroxy-4-ethyl-7-methoxychromen-2-one, SAM | This compound | O-methyltransferase (OMT) |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 4-Ethyl-5,7-dimethoxychromen-2-one is expected to reveal distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

Ethyl Group: An ethyl group at the C4 position would typically exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from scalar coupling with each other.

Methoxy (B1213986) Groups: The two methoxy groups at C5 and C7 would each appear as a sharp singlet, likely with different chemical shifts due to their distinct positions on the aromatic ring.

Aromatic Protons: The protons on the benzene (B151609) ring (H6 and H8) would appear as distinct signals, likely doublets, with their chemical shifts influenced by the neighboring methoxy and carbonyl groups.

Vinyl Proton: The proton at the C3 position (H3) would likely appear as a singlet, influenced by the adjacent ethyl group and the carbonyl function.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

| H3 | ~ 6.0 - 6.5 | s | - |

| H6 | ~ 6.3 - 6.8 | d | 2-3 |

| H8 | ~ 6.3 - 6.8 | d | 2-3 |

| OCH₃ (C5) | ~ 3.8 - 4.0 | s | - |

| OCH₃ (C7) | ~ 3.8 - 4.0 | s | - |

| CH₂ (Ethyl) | ~ 2.5 - 3.0 | q | 7-8 |

| CH₃ (Ethyl) | ~ 1.1 - 1.4 | t | 7-8 |

| Note: These are predicted values based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary. |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Carbonyl Carbon: The carbonyl carbon (C2) of the lactone is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-170 ppm.

Aromatic and Olefinic Carbons: The carbons of the benzene ring and the C3-C4 double bond will appear in the aromatic region of the spectrum.

Methoxy Carbons: The carbons of the two methoxy groups will appear as sharp signals in the upfield region.

Ethyl Group Carbons: The methylene and methyl carbons of the ethyl group will also be observed in the upfield region of the spectrum.

| Carbon | Expected Chemical Shift (ppm) |

| C2 | ~ 160 - 165 |

| C3 | ~ 110 - 120 |

| C4 | ~ 150 - 155 |

| C4a | ~ 105 - 110 |

| C5 | ~ 155 - 160 |

| C6 | ~ 95 - 100 |

| C7 | ~ 160 - 165 |

| C8 | ~ 90 - 95 |

| C8a | ~ 150 - 155 |

| OCH₃ (C5) | ~ 55 - 60 |

| OCH₃ (C7) | ~ 55 - 60 |

| CH₂ (Ethyl) | ~ 20 - 25 |

| CH₃ (Ethyl) | ~ 10 - 15 |

| Note: These are predicted values based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary. |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would establish the correlations between scalar-coupled protons. For instance, a cross-peak between the methyl and methylene protons of the ethyl group would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for all protonated carbons.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous confirmation of the molecular formula, C₁₃H₁₄O₄.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the ethyl group, methoxy groups, and carbon monoxide from the lactone ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in a molecule. For this compound, the most characteristic absorption band would be the strong stretching vibration of the lactone carbonyl group (C=O), expected in the region of 1700-1740 cm⁻¹. Other significant absorptions would include C-O stretching vibrations for the methoxy and lactone ether linkages, and C-H stretching vibrations for the aromatic and aliphatic parts of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule and is characteristic of the chromophoric system. The extended conjugation of the chromen-2-one system is expected to result in strong absorption bands in the UV region.

X-ray Crystallography for Absolute Configuration and Solid-State Structure (If available)

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule. It would also reveal details of the intermolecular interactions and packing in the crystal lattice. As of the latest search, no crystallographic data for this specific compound has been reported in the Cambridge Structural Database (CSD) or other publicly accessible databases.

Structure Activity Relationship Sar Studies of 4 Ethyl 5,7 Dimethoxychromen 2 One and Analogues

Influence of the Ethyl Group at C-4 on Biological Potency

The substituent at the C-4 position of the coumarin (B35378) nucleus plays a significant role in modulating biological potency. While direct studies on the 4-ethyl substitution in the context of a 5,7-dimethoxy scaffold are limited, research on related analogues provides valuable insights. The nature of the group at C-4, whether it is a simple alkyl, an aryl, or part of a larger linker, can dramatically influence activity. For instance, in some coumarin-artemisinin hybrids, a 4-oxygen group as part of a linker was found to enhance cytotoxic potency. rsc.org This suggests that the steric and electronic properties of the C-4 substituent are critical for optimal interaction with target proteins.

Contribution of the Core Chromen-2-one Lactone Ring to Activity

The chromen-2-one (or 2H-chromen-2-one) core, which contains an α,β-unsaturated lactone (a cyclic ester), is a fundamental pharmacophore and not merely a passive scaffold. sci-hub.semdpi.commdpi.com This ring system is crucial for the biological activity of coumarins. researchgate.net The δ-lactone ring, in particular, has been identified as a key determinant of the selective pro-apoptotic action of certain coumarins against leukemic cells, conferring greater potency to compounds with an intact coumarin nucleus compared to their open-chain analogues like cinnamic acid derivatives. nih.gov

The chemical attributes of the 2H-chromen-2-one core are responsible for its broad range of biological properties. researchgate.net The planar, aromatic ring system can engage in hydrophobic, π-π, CH-π, and cation-π interactions with biological macromolecules. researchgate.net Furthermore, the two oxygen atoms within the lactone ring are capable of acting as hydrogen bond acceptors, interacting with amino acid residues such as serine, threonine, and tyrosine in the active sites of various enzymes and receptors. researchgate.net The double bond within the lactone ring contributes to the planarity of the entire system, allowing for charge delocalization between the carbonyl group and the aromatic ring, a feature important for its chemical reactivity and interaction with targets. researchgate.net

Comparative Analysis with Other Substituted Chromen-2-ones and Flavonoids

When comparing 4-Ethyl-5,7-dimethoxychromen-2-one to other substituted coumarins and flavonoids, the specific combination of its substituents becomes evidently important. Coumarins and flavonoids are both heterocyclic molecules found in nature that exhibit a wide range of biological activities, often related to their antioxidant and enzyme-inhibiting properties. researchgate.net

The substitution pattern significantly affects potency and selectivity. For instance, in a series of coumarins tested for human dipeptidyl peptidase III inhibition, 7-hydroxycoumarin showed very low activity, while a derivative with a hydroxyl group at the C-6 position was significantly more potent. nih.gov This highlights the critical difference that substituent positioning makes. Comparing the 5,7-dimethoxy pattern to a 6,7-dihydroxy pattern (esculetin) reveals different biological activities; esculetin, for example, shows activity against obesity by inhibiting adipocyte differentiation and can induce apoptosis by upregulating p53. nih.govmdpi.com

Flavonoids, which are based on a 2-phenylchromen-4-one backbone, share structural similarities with coumarins but also have key differences. researchgate.net A comparative analysis of various flavonoids and coumarins often reveals that there is no simple rule to predict activity based on chemical class alone. However, specific structural features are consistently linked to certain activities. For example, the antioxidant capacity of both flavonoids and coumarins is often attributed to the presence and position of hydroxyl groups that can scavenge free radicals. researchgate.net

The following table presents the inhibitory concentrations of various substituted coumarins against different targets, illustrating the impact of substitution patterns.

| Compound/Derivative | Substitution Pattern | Target/Assay | Activity (IC50/Inhibition) |

| Coumarin-Thiazole Hybrid (42a) | Thiazolopyrazolyl coumarin | MCF-7 cancer cell line | IC50 = 5.41 µM rsc.org |

| Coumarin-1,2,3-Triazole Hybrid (12c) | Triazole at C-7 | MGC803 cancer cell line | IC50 = 0.13 µM rsc.org |

| 6-Methoxy-coumarin derivative | Methoxy (B1213986) at C-6 | Human Dipeptidyl Peptidase III | 19.8% Inhibition nih.gov |

| 7-Methoxy-coumarin derivative | Methoxy at C-7 | Human Dipeptidyl Peptidase III | Inactive nih.gov |

| 7-Hydroxycoumarin | Hydroxy at C-7 | Human Dipeptidyl Peptidase III | 2.1% Inhibition nih.gov |

| 3-Aryl coumarin (117) | Aryl at C-3 | Acetylcholinesterase (AChE) | IC50 = 3.04 µM nih.gov |

This comparative data underscores that while the core scaffold is important, the specific type and placement of functional groups like ethyl and methoxy are the primary drivers of the distinct biological profile of this compound relative to other coumarins and flavonoids.

Biological Activities and Mechanistic Investigations in Vitro and Non Human in Vivo Focus

Antioxidant Potential and Reactive Oxygen Species (ROS) Scavenging Mechanisms

While direct studies on the antioxidant potential and ROS scavenging mechanisms of 4-Ethyl-5,7-dimethoxychromen-2-one are not extensively detailed in the provided search results, the broader class of polyphenolic compounds, to which coumarins are related, are well-known for their ability to scavenge free radicals. nih.gov This is often achieved by donating a hydrogen atom to neutralize reactive oxygen species, thereby interrupting oxidative chain reactions. nih.gov The general mechanism for many antioxidant biomaterials involves either directly reacting with ROS, mimicking or enhancing the action of natural antioxidant enzymes, or blocking the sources of ROS production. nih.gov

Anti-inflammatory Effects and Molecular Signaling Pathways

The anti-inflammatory properties of various compounds are often linked to their ability to modulate key signaling pathways and the production of inflammatory mediators.

Modulation of Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α)

Pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are key players in the inflammatory response. thermofisher.com Studies on various natural and synthetic compounds have demonstrated the ability to reduce the release of these cytokines. For instance, certain compounds have been shown to significantly decrease the secretion of IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) and THP-1 cells. frontiersin.org The modulation of these cytokines is a critical aspect of controlling inflammation. thermofisher.comfrontiersin.orgresearchgate.net

Inhibition of Key Enzymes (e.g., COX, LOX, iNOS)

The inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) is a well-established strategy for combating inflammation. nih.govsciety.org These enzymes are crucial in the metabolic pathways that produce prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. sciety.org Dual inhibitors of COX-2 and 5-LOX are of particular interest as they may offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov Additionally, the inhibition of inducible nitric oxide synthase (iNOS) is another important anti-inflammatory mechanism, as iNOS is responsible for the production of nitric oxide, a key signaling molecule in inflammation. nih.gov

Impact on NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. nih.gov The activation of NF-κB leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like iNOS. nih.gov Some compounds exert their anti-inflammatory effects by inhibiting the NF-κB pathway. nih.govnih.gov This can occur through various mechanisms, including the prevention of the nuclear translocation of NF-κB subunits like p65. nih.gov

Upregulation of Nrf2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a critical cellular defense mechanism against oxidative stress and inflammation. The transcription factor Nrf2 regulates a wide array of genes involved in antioxidant and anti-inflammatory responses. frontiersin.org The activation of the Nrf2 pathway can lead to a reduction in the production of pro-inflammatory mediators. frontiersin.org

Antimicrobial Activity against Bacterial and Fungal Pathogens

Investigation of Specific Microbial Targets

No published studies were identified that investigate the specific microbial targets of this compound. While the broader class of coumarins has been explored for general antimicrobial properties, the specific activity and microbial targets for this particular compound have not been detailed in the available literature.

Anticancer/Cytotoxic Properties in Cellular Models

There is no specific information available regarding the anticancer or cytotoxic properties of this compound in cellular models. Studies on related compounds, such as 5,7-dimethoxycoumarin, have shown cytostatic effects on melanoma cell lines, but these findings cannot be directly attributed to the 4-ethyl derivative. nih.gov

Mechanisms of Cell Growth Inhibition and Apoptosis Induction

Specific mechanisms of cell growth inhibition or apoptosis induction for this compound have not been documented. Research on other coumarin (B35378) derivatives has explored pathways involving the induction of apoptosis, but data for this specific compound is absent.

Effects on Cell Cycle Progression

No studies detailing the effects of this compound on cell cycle progression were found. A related compound, 5,7-dimethoxycoumarin, has been observed to block the cell cycle in the G0/G1 phase in melanoma cells, suggesting a potential area for future investigation for its derivatives. nih.gov

Enzyme Inhibition Profiles (Excluding clinical implications)

Specific enzyme inhibition profiles for this compound are not described in the available scientific literature.

Cholinesterase (ChE) and Monoamine Oxidase (MAO) Inhibition

No data is available on the inhibitory activity of this compound against cholinesterases (acetylcholinesterase or butyrylcholinesterase) or monoamine oxidases. While other chromenone derivatives have been evaluated as potential inhibitors for these enzymes, this specific compound has not been assessed. nih.gov

Modulation of Lipid Metabolism in Hepatocytes (In vitro models)

There is no published research available to describe the effects of this compound on lipid metabolism in in vitro hepatocyte models.

No studies were found that investigated the impact of this compound on lipid accumulation, catabolism, or the gene expression of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α) in hepatocytes.

Other Pre-clinical Biological Modulations (e.g., Antiviral, Anti-allergic, Immunomodulatory)

There is no available data from pre-clinical studies to suggest any antiviral, anti-allergic, or immunomodulatory activities of this compound.

Chemical Modification and Derivatization Strategies for Enhanced Bioactivity

Synthesis of New 4-Ethyl-5,7-dimethoxychromen-2-one Analogues

The generation of new analogues of this compound is a primary strategy to explore and expand its structure-activity relationship (SAR). This involves the introduction of various substituents at different positions on the coumarin (B35378) framework and, in some cases, altering the ring structure itself.

The functionalization of the coumarin ring is a key approach to creating new derivatives. The existing ethyl group at the C4 position and the methoxy (B1213986) groups at the C5 and C7 positions provide a foundational structure for further modification.

One explored avenue for modification is the introduction of substituents at the C4 position. For the closely related 6,7-dihydroxycoumarins (esculetins), various groups have been introduced at the C4 position starting from 1,2,4-phenenyl triacetate and substituted β-ketoesters, catalyzed by perchloric acid. nih.gov This method allows for the synthesis of analogues with methyl, ethyl, trifluoromethyl, and chloromethyl groups at the C4 position. nih.gov Adapting this for the 5,7-dimethoxy scaffold would involve using a correspondingly substituted phloroglucinol (B13840) derivative as the starting material.

Another significant site for substitution is the C8 position of the benzene (B151609) ring of the coumarin. Research has demonstrated that 5,7-dimethoxycoumarins can undergo C-H/C-H functionalization reactions. For instance, they can react with quinazoline (B50416) in the presence of an acid like trifluoroacetic acid (TFA) to create C8-substituted derivatives, such as 8-(3,4-dihydroquinazolin-4-yl)-5,7-dimethoxy-4-methyl-2H-chromen-2-one. This direct synthetic route avoids the need for pre-functionalization of the C-H bond and is noted for its high regioselectivity.

Furthermore, Mannich reactions on 6,7-dihydroxycoumarins have been used to introduce nitrogen-containing groups, which can act as hydrogen bond acceptors. nih.gov This strategy could potentially be applied to the this compound scaffold to introduce diverse amine functionalities, further expanding the chemical space for biological screening.

Table 1: Examples of Substitutions on the Coumarin Scaffold

| Position of Substitution | Type of Substituent | Synthetic Method Example | Potential Analogue of this compound |

|---|---|---|---|

| C4 | Trifluoromethyl (-CF3) | Pechmann condensation with a trifluoromethyl β-ketoester. nih.gov | 5,7-dimethoxy-4-(trifluoromethyl)chromen-2-one |

| C8 | Dihydroquinazolin-4-yl | C-H/C-H functionalization with quinazoline. | 8-(3,4-dihydroquinazolin-4-yl)-4-ethyl-5,7-dimethoxychromen-2-one |

| C8 | Aminomethyl groups (e.g., -CH2NR2) | Mannich reaction with formaldehyde (B43269) and a secondary amine. nih.gov | 4-ethyl-8-(dialkylaminomethyl)-5,7-dimethoxychromen-2-one |

Altering the fundamental ring structure of the coumarin is a more advanced modification strategy. Ring expansion can relieve ring strain and introduce new conformational possibilities, potentially leading to novel biological activities. For example, a four-membered ring can be expanded to a five-membered ring to release strain. nih.gov

One general method for ring expansion in coumarins involves a pinacol (B44631) rearrangement mechanism. This type of rearrangement can be initiated when a carbocation is formed adjacent to the ring, prompting a bond within the ring to migrate, thereby expanding the ring size. While specific examples for this compound are not detailed, the principles of pinacol and related rearrangements are well-established in organic chemistry and could be applied to this scaffold.

Development of Hybrid Molecules Incorporating this compound Scaffold

Molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single molecule with potentially synergistic or additive biological effects. The coumarin nucleus is a popular scaffold for this approach.

A common strategy is to link the coumarin moiety to another heterocyclic system known for its biological relevance. For instance, hybrid molecules composed of 2,4-diamino-1,3,5-triazines and 2-imino-coumarins have been synthesized and evaluated for their cytotoxic properties. semanticscholar.org In these hybrids, the two heterocyclic systems are linked, combining their individual pharmacophoric features into one compound. One such synthesized hybrid, 4-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine, demonstrated notable cytotoxic activity across several human cancer cell lines. semanticscholar.org This suggests that a similar strategy, using the this compound scaffold as the coumarin component, could yield novel bioactive compounds.

The design of such hybrids often involves a linker to connect the two molecular entities, allowing for sufficient flexibility for each part to interact with its respective biological target.

Table 2: Examples of Coumarin-Based Hybrid Molecule Strategies

| Coumarin Scaffold | Hybridized Partner | Potential Biological Target | Reference Strategy |

|---|---|---|---|

| 2-Imino-coumarin | 2,4-Diamino-1,3,5-triazine | Antitumor applications | Combining two known bioactive heterocyclic systems. semanticscholar.org |

| Coumarin | Combretastatin | Tubulin polymerization inhibition | Designing a molecule that forms a known bioactive agent in vivo. nih.gov |

Prodrug Design for Optimized Delivery to Research Models

A significant challenge in the development of bioactive compounds is achieving effective delivery to the target site in a biological system. Prodrug design is a strategy used to overcome issues such as poor solubility, rapid metabolism, or low bioavailability. nih.gov A prodrug is a chemically modified, often inactive, version of a parent drug that undergoes biotransformation in vivo to release the active compound. ijpcbs.com

For coumarin-based compounds, a common prodrug approach involves masking polar functional groups, such as hydroxyl or carboxyl groups, to increase lipophilicity and improve membrane permeability. For example, converting a carboxylic acid to an ester or an amine to an amide can enhance oral absorption.

A well-established strategy is the design of esterase-sensitive prodrugs. In this approach, the active drug is linked via an ester bond that can be cleaved by ubiquitous esterase enzymes in the body, releasing the parent drug. nih.gov For a hypothetical derivative of this compound that contains a polar group (e.g., a hydroxyl group introduced by demethylation), this strategy would be highly applicable. For instance, an l-valine (B1682139) subunit has been successfully used to create prodrugs of oleanolic acid, resulting in significantly improved water solubility and oral bioavailability in rat models. nih.gov

Another sophisticated approach involves designing prodrugs that are activated by a specific reaction sequence in vivo. For example, a retrosynthetic prodrug design can identify precursors that undergo reactions like ring-closing metathesis followed by aromatization to form the active drug at the target site. nih.gov This strategy has been proposed for creating potent cytostatic agents from naphthylcombretastatin-based prodrugs. nih.gov While complex, such a targeted activation mechanism could be conceptually adapted for the this compound scaffold to achieve site-specific drug release in research models.

Computational Chemistry and Molecular Modeling Studies of Coumarin Derivatives

Disclaimer: As of the latest literature search, specific computational chemistry and molecular modeling studies focusing exclusively on This compound are not available in the public domain. Therefore, this article will discuss the application of these computational methods to structurally related coumarin derivatives to provide insights into the potential molecular properties and interactions of the target compound. The data and findings presented herein are based on studies of other coumarin analogs and are intended to illustrate the methodologies and the type of information that can be gleaned from such computational investigations.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools in the field of drug discovery and materials science. These techniques allow for the investigation of molecular structures, properties, and interactions at an atomic level, providing valuable insights that can guide experimental research. In the context of coumarin (B35378) derivatives, these computational approaches are employed to predict their biological activities, understand their mechanism of action, and assess their pharmacokinetic profiles.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scirp.org This method is widely used to understand the interactions between a small molecule (ligand) and a macromolecular target, such as a protein or a nucleic acid. scirp.orgchemicalpapers.com By predicting the binding mode and affinity, molecular docking can help in identifying potential drug candidates and elucidating their mechanism of action. scirp.org

In the study of coumarin derivatives, molecular docking has been instrumental in predicting their binding to various biological targets. For instance, docking simulations have been performed to investigate the interaction of novel coumarin derivatives with targets like telomerase, which is implicated in cancer. nih.gov These studies help in understanding the key amino acid residues involved in the binding and the structural features of the coumarin derivatives that are crucial for their inhibitory activity.

A study on estrone-coumarin derivatives as potential inhibitors of aromatase and 17β-HSD1, enzymes relevant in breast cancer, utilized molecular docking to predict binding affinities. scirp.org The results, as shown in Table 1, indicated that substituents on the coumarin ring, such as an aromatic ring at the C4 position, can enhance the binding interactions. scirp.org

Table 1: Predicted Binding Scores of Estrone-Coumarin Derivatives with Aromatase

| Compound | Substituent at C4 of Coumarin | Binding Score (kcal/mol) |

| Compound 2 | Benzene (B151609) | -12.0826 |

| Compound 5 | Benzene | -12.0233 |

| TST (Crystallographic Ligand) | - | -11.0829 |

This table is interactive. You can sort the data by clicking on the column headers.

Source: Adapted from Meza-Ireta, S.A., et al. (2022). scirp.org

Although no specific docking studies have been reported for 4-Ethyl-5,7-dimethoxychromen-2-one, it is plausible that the ethyl group at the 4-position and the dimethoxy groups at the 5- and 7-positions would significantly influence its binding to a target protein. The ethyl group could engage in hydrophobic interactions, while the methoxy (B1213986) groups could form hydrogen bonds or other electrostatic interactions.

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure, molecular geometry, and reactivity of molecules. nih.govescholarship.org Methods like Density Functional Theory (DFT) are commonly used to calculate various molecular properties, including molecular orbital energies (HOMO and LUMO), electrostatic potential, and vibrational frequencies. mjcce.org.mkmjcce.org.mk

For coumarin derivatives, quantum chemical calculations provide insights into their chemical reactivity and photophysical properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

A study on a synthesized coumarin derivative, 4-(((4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-7-methyl-coumarin, utilized DFT calculations with the B3LYP/6-311G(d,p) basis set to investigate its molecular properties. mjcce.org.mkmjcce.org.mk The calculated HOMO and LUMO energies provided information about the electron density distribution and the reactive sites of the molecule.

Table 2: Calculated Quantum Chemical Parameters for a Coumarin Derivative

| Parameter | Value |

| HOMO Energy | - |

| LUMO Energy | - |

| Energy Gap (ΔE) | - |

| Dipole Moment | - |

Note: Specific values for the mentioned parameters for 4-(((4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-7-methyl-coumarin were not provided in the abstract. This table is a template for such data.

For this compound, quantum chemical calculations could reveal the influence of the ethyl and dimethoxy substituents on its electronic properties. The electron-donating nature of the methoxy groups would likely increase the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack and influencing its antioxidant properties.

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. This technique provides detailed information about the conformational changes of a molecule and the dynamics of its interaction with a target protein. MD simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking and to explore the flexibility of both the ligand and the protein.

In the context of coumarin research, MD simulations have been used to validate docking results and to understand the dynamic behavior of coumarin derivatives within the active site of an enzyme. For example, in a study of 3-substituted coumarin derivatives as inhibitors of carbonic anhydrase, MD simulations were used to confirm the binding mode predicted by docking. nih.gov

While no specific MD simulation studies have been published for this compound, this technique could be applied to understand its conformational preferences and how it adapts to the binding pocket of a potential target. The flexibility of the ethyl group and the rotational freedom of the methoxy groups could be crucial for achieving an optimal binding conformation.

ADME properties are critical for the development of new drugs, as they determine the bioavailability and pharmacokinetic profile of a compound. Computational models are increasingly used to predict these properties in the early stages of drug discovery, helping to identify candidates with favorable ADME characteristics. These in silico predictions are often based on the molecule's physicochemical properties, such as lipophilicity (logP), solubility, and molecular weight.

For coumarin derivatives, various computational tools and models are available to predict their ADME properties. A study focused on identifying coumarin derivatives as acetylcholinesterase inhibitors for Alzheimer's disease included ADME prediction to filter potential lead compounds. nih.gov The predictions helped in selecting compounds with a higher probability of oral bioavailability and favorable metabolic stability.

Table 3: Predicted Physicochemical and ADME Properties for a Representative Coumarin Derivative

| Property | Predicted Value |

| Molecular Weight ( g/mol ) | - |

| logP | - |

| Aqueous Solubility | - |

| Blood-Brain Barrier Penetration | - |

| Human Intestinal Absorption | - |

For this compound, in silico ADME predictions could provide initial estimates of its pharmacokinetic behavior. The presence of the ethyl group would likely increase its lipophilicity, which could affect its absorption and distribution. The methoxy groups might be sites of metabolism, influencing its clearance from the body. These predictions would be valuable in guiding any future experimental studies on this compound.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for Scalable Production

The future therapeutic and commercial viability of 4-Ethyl-5,7-dimethoxychromen-2-one hinges on the development of efficient and scalable synthetic methods. Current synthetic strategies for coumarin (B35378) derivatives, while effective at the laboratory scale, often face challenges in large-scale production due to factors like harsh reaction conditions, low yields, and the use of hazardous reagents. Future research should focus on developing greener and more economically viable synthetic routes.

Key areas of exploration include:

Green Chemistry Approaches: Investigating the use of environmentally benign solvents and catalysts is crucial. For instance, the Pechmann condensation, a classic method for coumarin synthesis, could be optimized using solid acid catalysts or ionic liquids to minimize waste and improve reusability. rsc.org

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and higher throughput. Developing a continuous flow process for the synthesis of this compound could significantly streamline its production.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Exploring enzymatic routes to key intermediates or the final compound could offer high selectivity and milder reaction conditions.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Green Pechmann Condensation | Reduced environmental impact, catalyst reusability. | Development of novel solid acid or ionic liquid catalysts. |

| Continuous Flow Synthesis | Improved scalability, safety, and process control. | Optimization of reactor design and reaction parameters. |

| Biocatalysis | High selectivity, mild reaction conditions. | Identification and engineering of suitable enzymes. |

Identification of Additional Specific Molecular Targets and Pathways

While the precise molecular targets of this compound are yet to be elucidated, the broader coumarin family is known to interact with a wide array of biological targets. A critical future research direction is to identify the specific proteins, enzymes, and signaling pathways that are modulated by this compound.

Potential molecular targets to investigate, based on the activity of related coumarins, include:

Kinases: The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth and survival and is often dysregulated in cancer. Many natural products, including coumarins, have been shown to target this pathway. nih.govnih.gov

Carbonic Anhydrases: These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. nih.goveurekaselect.com

Tubulin: As a key component of the cytoskeleton, tubulin is a well-established target for anticancer drugs. Some coumarin derivatives have been shown to interfere with tubulin polymerization. nih.goveurekaselect.com

Nuclear Receptors: These ligand-activated transcription factors play crucial roles in metabolism and inflammation, making them attractive drug targets.

Advanced Mechanistic Investigations in Complex Biological Systems (non-human)

Understanding the precise mechanism of action of this compound is paramount for its development as a therapeutic agent. Future research should employ a range of advanced techniques to probe its effects in complex non-human biological systems, such as cell cultures and animal models of disease.

Key areas for mechanistic investigation include:

Omics Technologies: Transcriptomics, proteomics, and metabolomics can provide a global view of the cellular changes induced by the compound, helping to identify key pathways and networks that are affected.

Advanced Imaging Techniques: High-resolution microscopy techniques, such as confocal and super-resolution microscopy, can be used to visualize the subcellular localization of the compound and its effects on cellular structures and processes.

Structural Biology: Techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can be used to determine the three-dimensional structure of the compound in complex with its molecular target, providing insights into the molecular basis of its activity. mdpi.com

| Investigative Approach | Information Gained | Potential Application |

| Transcriptomics (RNA-seq) | Changes in gene expression profiles. | Identification of regulated pathways. |

| Proteomics | Alterations in protein expression and post-translational modifications. | Discovery of direct and indirect protein targets. |

| Metabolomics | Changes in the cellular metabolic landscape. | Understanding of metabolic reprogramming effects. |

| Confocal Microscopy | Subcellular localization and dynamic cellular events. | Visualization of drug-target engagement in live cells. |

| X-ray Crystallography | High-resolution 3D structure of drug-target complex. | Rational drug design and optimization. |

Design and Synthesis of Highly Potent and Selective Analogues for Pre-clinical Studies

Once the primary molecular targets and structure-activity relationships (SAR) of this compound are established, the next logical step is the rational design and synthesis of analogues with improved potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the ethyl group at the 4-position and the methoxy (B1213986) groups at the 5- and 7-positions will be crucial to understand their contribution to biological activity. This can involve the synthesis of a library of related compounds with varying alkyl chains, and different substitution patterns on the aromatic ring. mdpi.comnih.gov

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict the binding of designed analogues to their target(s) and to guide the synthetic efforts towards compounds with higher affinity and selectivity.

Pharmacokinetic Profiling: The synthesized analogues should be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties to identify candidates with favorable drug-like characteristics for in vivo studies.

Application in Chemical Biology Tools and Probes

The inherent fluorescence of the coumarin scaffold makes this compound and its derivatives attractive candidates for the development of chemical biology tools and probes. rsc.orgbenthamdirect.comacs.org These tools can be invaluable for studying complex biological processes in real-time and with high spatial resolution.

Potential applications include:

Fluorescent Probes: By attaching specific recognition moieties to the coumarin core, it is possible to create fluorescent probes that can selectively detect and image specific biomolecules, ions, or cellular events. rsc.org

Bioorthogonal Labeling: The development of coumarin derivatives with bioorthogonal functional groups would allow for the specific labeling and tracking of biomolecules in living systems without interfering with native biological processes.

Activity-Based Probes: These probes are designed to covalently bind to the active site of a specific enzyme, providing a readout of its activity in a complex biological sample.

| Application | Design Strategy | Potential Utility |

| Ion-Selective Fluorescent Probe | Incorporation of a specific ion-chelating group. | Real-time imaging of intracellular ion fluxes. |

| Enzyme-Activated Probe | Introduction of a substrate moiety for a target enzyme. | Spatiotemporal mapping of enzyme activity. |

| Bioorthogonal Probe | Functionalization with an azide or alkyne group. | In vivo tracking of labeled biomolecules. |

While this compound is currently an understudied compound, its structural relationship to a well-established class of biologically active molecules suggests significant potential. The future research directions outlined in this article provide a roadmap for a systematic and comprehensive investigation of this compound. By focusing on scalable synthesis, target identification, mechanistic studies, analogue development, and its application as a chemical biology tool, the scientific community can unlock the full potential of this compound for both therapeutic and research applications.

Q & A

Q. What synthetic methodologies are recommended for enantioselective synthesis of 4-Ethyl-5,7-dimethoxychromen-2-one?

The enantioselective synthesis can be achieved via catalytic asymmetric conjugate addition of Grignard reagents. For example, using a chiral catalyst (e.g., Cu-based systems), ethyl magnesium bromide can be added to a chromenone precursor under controlled conditions. Characterization of enantiopurity is critical, requiring chiral HPLC (e.g., Chiralpak AD-H column with n-heptane/2-propanol mobile phase) and optical rotation measurements .

Q. How can the structure and purity of this compound be validated experimentally?

Use a combination of high-resolution mass spectrometry (HR-MS) for molecular formula confirmation, nuclear magnetic resonance (NMR) for substituent positioning, and X-ray crystallography for absolute configuration determination. For crystallographic refinement, SHELXL is widely employed for small-molecule structures due to its robustness in handling high-resolution data .

Q. What strategies address solubility limitations of this compound in biological assays?

Solubility challenges can be mitigated using co-solvents (e.g., DMSO/water mixtures) or derivatization (e.g., hydroxyl group protection). Analogous coumarin derivatives, such as 8-(hydroxymethyl)-5,7-dimethoxychromen-2-one, exhibit improved solubility (8.5 g/L at 25°C) through polar functional group modifications, providing a methodological template .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Molecular docking studies using software like AutoDock or Schrödinger Suite can simulate interactions with target proteins (e.g., enzymes or receptors). Pair these with molecular dynamics simulations to assess binding stability. Structural data from X-ray crystallography (refined via SHELXL) enhance model accuracy by providing precise atomic coordinates .

Q. What analytical techniques resolve contradictions in spectral data for chromenone derivatives?

Cross-validation using multiple techniques is essential. For example, if NMR signals overlap, use 2D experiments (COSY, HSQC) to clarify connectivity. Discrepancies in mass data may require high-resolution instruments (HR-MS) or isotopic labeling. Crystallographic data from SHELX-refined structures serve as a definitive reference .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Design a library of derivatives by modifying substituents (e.g., varying methoxy groups or ethyl chain length). Evaluate biological activity via dose-response assays and correlate results with electronic (Hammett constants) or steric parameters. For asymmetric analogs, chiral HPLC and enantiomeric excess (ee) calculations are critical to isolate bioactive enantiomers .

Q. What advanced methods optimize enantioselective synthesis yields?

Screen chiral ligands (e.g., BINOL derivatives) and reaction conditions (temperature, solvent polarity) using design of experiments (DoE) approaches. Monitor reaction progress via inline FTIR or LC-MS. For scale-up, employ continuous flow systems to enhance reproducibility and reduce racemization risks .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.